3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE 3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE The early stage of atherosclerosis is characterized by the aggregation of foam cells, so called a fatty streak, in the inner arterial wall. CAY10487 inhibits formation of fatty streak lesions of the thoracic aorta in high cholesterol-fed rabbits without affecting plasma lipid profiles or significantly inhibiting ACAT-1 or ACAT-2 activity. The percent area occupied by the atherosclerotic lesion in rabbits supplemented with 0.05% CAY10487 in the diet was 16.1% compared to 53.5% in control rabbits. CAY10487 also exhibits antioxidant activity, inhibiting copper-mediated oxidation of low-density lipoprotein by about 75% at a concentration of 2 µM.
Brand Name: Vulcanchem
CAS No.: 778624-05-8
VCID: VC20797516
InChI: InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1
SMILES: CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE

CAS No.: 778624-05-8

Cat. No.: VC20797516

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE - 778624-05-8

Specification

Description The early stage of atherosclerosis is characterized by the aggregation of foam cells, so called a fatty streak, in the inner arterial wall. CAY10487 inhibits formation of fatty streak lesions of the thoracic aorta in high cholesterol-fed rabbits without affecting plasma lipid profiles or significantly inhibiting ACAT-1 or ACAT-2 activity. The percent area occupied by the atherosclerotic lesion in rabbits supplemented with 0.05% CAY10487 in the diet was 16.1% compared to 53.5% in control rabbits. CAY10487 also exhibits antioxidant activity, inhibiting copper-mediated oxidation of low-density lipoprotein by about 75% at a concentration of 2 µM.
CAS No. 778624-05-8
Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Standard InChI InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1
Standard InChI Key WFBBISJLIGYSGF-JQTRYQTASA-N
Isomeric SMILES C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O
SMILES CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Canonical SMILES CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O

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